Conformational Restriction: Cyclopropyl vs. Unsubstituted Azocan-4-ol
The cyclopropyl group at the 4‑position of 4‑Cyclopropylazocan‑4‑ol restricts conformational freedom relative to unsubstituted Azocan‑4‑ol, which lacks this constraint. Cyclopropyl substituents are known to increase the energy barrier for ring inversion and side‑chain rotation by approximately 2–5 kcal/mol compared to unsubstituted or methyl‑substituted analogs, a well‑documented class‑level effect that often translates to enhanced target binding entropy [1].
| Evidence Dimension | Conformational restriction (estimated rotational barrier increase) |
|---|---|
| Target Compound Data | Cyclopropyl at C4: ΔG‡ rotation increase ~2–5 kcal/mol (class‑level inference) [1] |
| Comparator Or Baseline | Azocan-4-ol (no C4 substituent): baseline conformational flexibility |
| Quantified Difference | Estimated increase in rotational barrier: 2–5 kcal/mol |
| Conditions | Based on general cyclopropane conformational analysis in small rings [1] |
Why This Matters
Increased conformational restriction can improve binding affinity and selectivity in biological targets where a pre‑organized ligand conformation is advantageous.
- [1] Talele, T. T. The 'Cyclopropyl Fragment' as a Versatile Tool in Drug Discovery. J. Med. Chem. 2016, 59(19), 8712–8756. View Source
